Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate
Overview
Description
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a cyanomethyl group and a carboxylate ester group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(cyanomethyl)-1H-indole.
Esterification: The indole derivative is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Products may include oxidized indole derivatives.
Reduction: Products may include amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of indole-based biological activities.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the cyanomethyl and ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)benzoate: Similar structure but with a benzoate ring instead of an indole ring.
1-Methyl-3-(cyanomethyl)benzimidazolium bromide: Contains a benzimidazole ring and is used in similar synthetic applications.
Cyanomethyl pyridinium salts: These compounds feature a pyridinium ring and are used in various organic reactions.
Uniqueness: Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is unique due to its indole ring, which imparts distinct biological activities and synthetic versatility compared to other similar compounds
Biological Activity
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their wide-ranging pharmacological properties. These compounds often exhibit:
- Antiviral activity
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial effects
The structural characteristics of indoles allow them to interact with various biological targets, influencing numerous biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic processes, such as cytochrome P450, which is crucial for drug metabolism .
- Receptor Binding : Its structural similarity to natural indole derivatives enables it to bind effectively to biological receptors, modulating their activity .
- Cellular Effects : In cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins .
Biological Activity
Research has demonstrated that this compound exhibits several notable biological activities:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth . |
Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation . |
Antimicrobial | Exhibits activity against various pathogens, suggesting potential as an antimicrobial agent . |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines. The compound activated caspase-3 and caspase-9, leading to cell death through mitochondrial pathways .
- Antimicrobial Properties : Another research highlighted the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .
- Inflammation Modulation : The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption rates have been noted, which is critical for oral bioavailability .
- Metabolism : The compound undergoes metabolic transformations that enhance its biological activity and efficacy .
Applications in Medicine and Industry
This compound has several applications:
- Drug Development : It is being investigated for its potential as a lead compound in developing new therapeutics for cancer and infectious diseases.
- Industrial Use : The compound serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure .
Properties
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-3-2-4-10-11(9)8(5-6-13)7-14-10/h2-4,7,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQYXDLCHBRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595390 | |
Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169546-86-5 | |
Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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